molecular formula C6H13ClN2O B2771132 N-(azetidin-3-yl)propanamide hydrochloride CAS No. 1803562-75-5

N-(azetidin-3-yl)propanamide hydrochloride

Cat. No.: B2771132
CAS No.: 1803562-75-5
M. Wt: 164.63
InChI Key: ILNZEDFVSNWSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of N-(azetidin-3-yl)propanamide Hydrochloride within Medicinal Chemistry

This compound belongs to the class of saturated nitrogen-containing heterocyclic compounds. Its molecular structure consists of a central azetidine (B1206935) ring substituted at the 3-position with a propanamide group. The hydrochloride salt form is common for such amine-containing compounds, often enhancing their stability and solubility in aqueous media, which is a desirable property for compounds used in biological research.

In medicinal chemistry, molecules like this compound are often synthesized and studied as building blocks or fragments for the construction of more complex, biologically active molecules. google.com The combination of the rigid, three-dimensional azetidine core and the flexible propanamide side chain provides a structural motif that can be used to explore chemical space in drug discovery programs. The amide linkage is a fundamental functional group in biochemistry and medicinal chemistry, known for its ability to form hydrogen bonds, a key interaction in molecular recognition at biological targets. The azetidine nitrogen can also serve as a point for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Below are the key chemical details for this compound.

PropertyDataSource
CAS Number 1803562-75-5 bldpharm.com
Molecular Formula C₆H₁₃ClN₂O bldpharm.com
Molecular Weight 164.63 g/mol bldpharm.com
SMILES Code CCC(NC1CNC1)=O.[H]Cl bldpharm.com

Significance of Azetidine Scaffolds in Drug Discovery Research

The azetidine ring, the core component of this compound, is a valuable and increasingly popular scaffold in drug discovery. nih.govlifechemicals.com As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, it offers a unique combination of properties that medicinal chemists find highly attractive. enamine.net

Structural and Physicochemical Advantages:

Molecular Rigidity: The four-membered ring is conformationally restricted. enamine.net This rigidity can be advantageous in drug design because it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net

Three-Dimensionality: Unlike flat aromatic rings, the puckered nature of the azetidine ring provides a distinct three-dimensional vector for substituents, allowing for precise spatial orientation when designing molecules to fit into the binding pockets of proteins.

Improved Properties: The inclusion of azetidine scaffolds can significantly impact the physicochemical properties of a drug molecule. nih.gov They are small, polar motifs that can improve solubility, reduce lipophilicity, and alter metabolic stability compared to more common ring systems like piperidine (B6355638) or pyrrolidine.

Balanced Reactivity: The ring strain of azetidines (approximately 25.4 kcal/mol) is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgrsc.org This "tunable" reactivity makes the ring stable enough for handling and formulation while still being susceptible to specific chemical transformations, a feature exploited in synthetic chemistry. rsc.orgrsc.org

Therapeutic Applications: The utility of the azetidine scaffold is demonstrated by its presence in a diverse range of biologically active compounds and approved drugs. nih.gov Compounds incorporating the azetidine moiety have shown a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system effects. nih.gov Its incorporation has been crucial in the development of treatments for neurological conditions such as Parkinson's disease and attention deficit disorder. technologynetworks.com

The growing interest in azetidines has spurred the development of new synthetic methods to create functionalized azetidine derivatives, making these valuable building blocks more accessible to researchers. rsc.orgtechnologynetworks.com This has allowed for their broader application in high-throughput screening and lead optimization campaigns, solidifying the azetidine scaffold as a privileged structure in modern medicinal chemistry. lifechemicals.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(azetidin-3-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-6(9)8-5-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNZEDFVSNWSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(azetidin-3-yl)propanamide Hydrochloride Analogues

Established routes for synthesizing analogues of this compound typically involve multi-step sequences that build the azetidine (B1206935) ring and then append the propanamide side chain. These methods prioritize reliability and scalability.

The construction of the azetidine ring, a strained four-membered heterocycle, often begins from readily available linear precursors. clockss.org Common starting materials include 1,3-disubstituted propanes, such as 1,3-dihalopropanes or 2-substituted-1,3-propanediols, which can undergo cyclization with a primary amine. organic-chemistry.orggoogle.com Another key precursor strategy involves the use of γ-aminoalcohols, which can be induced to cyclize after activation of the hydroxyl group, often by converting it into a better leaving group like a mesylate or tosylate. organic-chemistry.orggoogle.com For instance, N-benzylazetidin-3-ol serves as a common intermediate, which can be prepared and then further functionalized. google.com

The propanamide moiety is typically introduced by reacting a 3-aminoazetidine precursor with a propanoyl derivative. The most common reagents for this are propanoyl chloride or propanoic anhydride. These are usually prepared from propanoic acid. For direct amide bond formation from propanoic acid, coupling agents are required.

Precursor TypeExample Starting MaterialTarget Moiety
1,3-Dielectrophile1-bromo-3-chloropropaneAzetidine
γ-Aminoalcohol(S)-PhenylalaninolAzetidine
Acyl HalidePropanoyl chloridePropanamide
Carboxylic AcidPropanoic acidPropanamide

Amide bond formation is a cornerstone of this synthesis. The Schotten-Baumann reaction conditions, involving an acyl chloride (like propanoyl chloride) and an amine (the 3-aminoazetidine precursor) in the presence of a base such as triethylamine (B128534) or diisopropylethylamine (DIEA) in an aprotic solvent like dichloromethane (B109758) (DCM), are frequently employed. fishersci.co.uk Alternatively, peptide coupling reagents can be used to directly link a carboxylic acid with the amine. nih.gov Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives like HOBt to improve efficiency. fishersci.co.ukresearchgate.net

Functionalization of the azetidine ring can occur at various stages. The nitrogen of the azetidine ring is often protected during synthesis with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent unwanted side reactions. researchgate.net These protecting groups can be selectively removed to allow for N-alkylation or N-acylation. researchgate.netnih.gov Functionalization at the C3-position often involves converting a 3-hydroxyazetidine derivative into a mesylate, which can then be displaced by a nucleophile, such as an amine, to introduce the necessary amino group for subsequent amidation. google.com

Reaction TypeReagentsBaseSolventTypical Conditions
Amide Formation Acyl Chloride + AmineTriethylamine (TEA) or DIEADichloromethane (DCM)0 °C to Room Temp
Amide Formation Carboxylic Acid + AmineEDC/HOBt or HATUDimethylformamide (DMF)0 °C to Room Temp
Azetidine Cyclization γ-HaloaminePotassium CarbonateAcetonitrile (B52724)Reflux
Azetidine N-Functionalization Alkyl HalideSodium HydrideTetrahydrofuran (THF)Room Temp

Advanced Synthetic Strategies for Azetidine-Containing Propanamides

More recent synthetic strategies focus on improving efficiency, controlling stereochemistry, and rapidly generating diverse analogues. These advanced methods offer significant advantages over more traditional routes.

The development of stereoselective methods is crucial for producing enantiomerically pure azetidine derivatives. researchgate.net One successful approach utilizes chiral auxiliaries, such as chiral tert-butanesulfinamide, which can be condensed with aldehydes to form sulfinimines. rsc.org Subsequent reactions, including organometallic addition and intramolecular cyclization, yield C2-substituted azetidines with high diastereoselectivity. acs.org

Another powerful strategy involves metal-catalyzed reactions. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov Similarly, palladium-catalyzed intramolecular amination of C-H bonds can form the azetidine ring. organic-chemistry.org Enantioenriched azetidine-based α-amino acids have also been synthesized through procedures involving chiral ruthenium complexes for reduction steps. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating the synthesis of azetidines and related compounds. rasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. mdpi.com For example, the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines and the cyclic sulfate (B86663) of 1,3-propanediol, can be completed in just fifteen minutes in a basic aqueous medium under microwave heating to produce pure azetidines. clockss.orgresearchgate.net This technique has also been successfully applied to the Staudinger cycloaddition for creating β-lactams (azetidin-2-ones) and in the cyclization of naphthyridine derivatives to form azetidinones. rasayanjournal.co.inmdpi.com The efficiency and speed of microwave-assisted synthesis make it an attractive method for rapid library generation. mdpi.com

The N-(azetidin-3-yl)propanamide scaffold is a versatile template for creating diverse chemical libraries. nih.gov Derivatization can be achieved through several pathways. Late-stage functionalization of the azetidine nitrogen is a common strategy, often after the chemoselective deprotection of an orthogonal protecting group. researchgate.net This allows for the introduction of a wide range of substituents via N-acylation, N-sulfonylation, or N-alkylation. researchgate.netnih.gov

Ring-opening and ring-expansion reactions of the strained azetidine ring provide another avenue for creating structural diversity. rsc.org For instance, Au(I)-catalyzed ring expansion of 2-azetidinyl ynones can lead to pyrrolin-4-ones. rsc.org Furthermore, the core structure can be modified by starting with different acyl chlorides or carboxylic acids during the amide formation step to generate a wide array of N-acyl analogues. researchgate.net This flexibility allows for systematic exploration of the structure-activity relationship of this class of compounds.

Azetidine Ring Formation Methodologies and Chemical Modifications

The synthesis of the strained four-membered azetidine ring is a significant challenge in organic chemistry. researchgate.net The ring strain of azetidines, which is approximately 25.4 kcal/mol, is a key factor influencing their synthesis and reactivity. rsc.org This strain lies between that of the more reactive aziridines and the more stable pyrrolidines, lending azetidines a unique profile of reactivity and stability. rsc.org A variety of synthetic strategies have been developed to construct this heterocyclic core, driven by its prevalence in medicinally important compounds. chemrxiv.orgmagtech.com.cn

General methodologies for forming the azetidine ring can be broadly categorized into several approaches, including intramolecular cyclizations, cycloadditions, and ring expansions or contractions. magtech.com.cn Intramolecular cyclization of precursors such as γ-amino alcohols or 1,3-dihalides with a primary amine is a classical and widely used method. researchgate.netorganic-chemistry.org More contemporary methods have also emerged, providing access to highly functionalized azetidines.

A significant advancement involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which forges the azetidine ring through a C-N bond formation via reductive elimination from a Pd(IV) intermediate. rsc.org Another innovative approach is the strain-release homologation of highly strained azabicyclo[1.1.0]butanes, which react with boronic esters to generate functionalized azetidine boronic esters. rsc.org Additionally, photochemical methods, such as the aza Paternò-Büchi reaction—a [2+2] photocycloaddition of imines and alkenes—offer a direct route to the azetidine core. rsc.orgresearchgate.net

The table below summarizes several modern synthetic strategies for azetidine ring formation.

Methodology Description Key Features Reference
Intramolecular C-H Amination Pd(II)-catalyzed reaction involving a γ-C(sp³)–H amination to form the azetidine ring.Involves a Pd(IV) intermediate and reductive elimination. rsc.org
Strain-Release Homologation Reaction of azabicyclo[1.1.0]butanes with boronic esters, proceeding through a 1,2-metalate rearrangement.Relieves significant ring strain to form functionalized azetidine salts. rsc.org
[2+2] Photocycloaddition Intermolecular photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, activated by an Ir(III) photocatalyst.Tolerates a wide range of alkene substrates, including activated and unactivated ones. rsc.org
Kulinkovich-Type Coupling Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents or terminal olefins.Effective for synthesizing spirocyclic NH-azetidines. rsc.orgresearchgate.net
Ring Expansion Reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide.A one-pot method for creating 1-arenesulfonylazetidines. organic-chemistry.org

For the synthesis of this compound, the crucial intermediate is azetidin-3-amine (B9764) or a protected version thereof. nih.govgoogle.com A highly practical and efficient method for preparing azetidin-3-amines involves the nucleophilic substitution of a leaving group at the 3-position of a protected azetidine ring. nih.govgoogle.com

A common pathway starts with a commercially available precursor, such as 1-benzhydryl-3-azetidinol. rsc.org The hydroxyl group is first converted into a more effective leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. google.com The resulting 1-benzhydryl-3-(methylsulfonyloxy)azetidine is a versatile intermediate.

The subsequent chemical modification is the displacement of the mesylate group with an amine. In a single-step synthesis reported by Wang and Duncton, this intermediate is reacted with various primary or secondary amines to yield the corresponding azetidin-3-amine derivatives in moderate to high yields. rsc.orgchemrxiv.orgnih.gov This reaction is typically performed in a solvent like acetonitrile at an elevated temperature. rsc.org

Once the protected 3-aminoazetidine is obtained, the final modifications can be carried out. The synthesis of the target compound proceeds with the acylation of the exocyclic amino group at the C3 position. This is achieved by reacting the 3-aminoazetidine with propanoyl chloride or a related acylating agent to form the N-propanamide bond. The final steps involve the deprotection of the azetidine nitrogen (e.g., hydrogenolysis to remove a benzhydryl group) and subsequent treatment with hydrochloric acid to furnish the desired this compound salt.

The table below outlines the key chemical transformations in a representative synthesis of the target compound's core structure.

Step Transformation Typical Reagents Intermediate/Product Reference
1Activation of Hydroxyl Group Methanesulfonyl chloride, Triethylamine1-Protected-3-(methylsulfonyloxy)azetidine google.com
2Nucleophilic Substitution Ammonia or a primary/secondary amine1-Protected-azetidin-3-amine rsc.orgnih.gov
3Acylation Propanoyl chloride or Propanoic anhydrideN-(1-Protected-azetidin-3-yl)propanamideN/A
4Deprotection & Salt Formation H₂, Pd/C (for hydrogenolysis); HClThis compoundN/A

This modular approach, centered on the formation and functionalization of the azetidine ring, highlights the chemical strategies employed to access complex molecules like this compound. google.com

Structure Activity Relationship Sar Studies

Exploration of Structural Modifications on the N-(azetidin-3-yl)propanamide Scaffold.nih.govnih.gov

The N-(azetidin-3-yl)propanamide scaffold has proven to be a versatile template for chemical modification. Researchers have explored a variety of structural alterations to this core, leading to significant insights into the SAR of this compound class.

One key area of exploration has been the substitution at the 3-position of the azetidine (B1206935) ring. Studies have shown that introducing substituents at this position can substantially enhance the potency of these compounds. nih.gov For instance, in the context of developing M4 positive allosteric modulators (PAMs), substitution at the 3-position of azetidine amides resulted in a considerable increase in potency. nih.gov

Another notable modification has been the introduction of spirocyclic systems to the azetidine ring. The synthesis of analogs featuring a spiro-pyrrolidine ring fused to the azetidine amide was investigated. While this modification led to a decrease in human M4 (hM4) potency compared to the parent compound, it demonstrated the scaffold's tolerance for such rigidified structures. nih.gov

Furthermore, the transition from proline-based linkers to azetidine-2-carboxamides has been a successful strategy in other contexts, such as the development of STAT3 inhibitors. This shift in the core scaffold resulted in analogs with sub-micromolar potencies, highlighting the significance of the azetidine ring in achieving high-affinity binding. nih.gov

The following table summarizes the impact of these structural modifications:

Structural ModificationObservationReference
Substitution at the 3-position of the azetidine ringSubstantial boost in potency for M4 PAMs. nih.gov
Introduction of a spiro-pyrrolidine ringDecreased hM4 potency, but demonstrated scaffold tolerance. nih.gov
Replacement of a proline linker with an azetidine-2-carboxamideLed to sub-micromolar potency in STAT3 inhibitors. nih.gov

Impact of Substituents on Preclinical Biological Activity Profiles.nih.gov

The nature and position of substituents on the N-(azetidin-3-yl)propanamide scaffold have a profound impact on the preclinical biological activity profiles of the resulting analogs. This includes effects on potency, selectivity, and pharmacokinetic properties such as metabolic clearance.

In the development of M4 PAMs, a series of tertiary amides derived from substituted azetidines were synthesized and evaluated. nih.gov While many of these analogs exhibited promising central nervous system (CNS) exposure and a favorable selectivity for human M4 over rat M4, they often suffered from high predicted hepatic clearance. nih.gov This challenge was observed with various substitutions on both the 3-position substituent and the azetidine ring itself, indicating that mitigating clearance was a significant hurdle in this chemical series. nih.gov

For example, specific tertiary azetidine analogs, while addressing issues of P-glycoprotein (P-gp) efflux and low CNS exposure seen in previous secondary azetidine series, still displayed high predicted clearance in both rat and human liver microsomes. nih.gov This highlights the complex interplay between substituent effects on target potency and metabolic stability.

The table below illustrates the effects of different substituents on the preclinical biological activity of N-(azetidin-3-yl)propanamide analogs:

Substituent/ModificationImpact on Preclinical Biological ActivityReference
Tertiary amides derived from substituted azetidinesExcellent CNS exposure and preference for hM4 over rM4. However, suffered from high predicted hepatic clearance. nih.gov
Various substitutions at the 3-position and on the azetidine ringUnable to significantly alleviate high predicted clearance. nih.gov

Identification of Key Pharmacophoric Elements for Target Interaction.researchgate.netnih.gov

The identification of key pharmacophoric elements is crucial for understanding the molecular interactions between a ligand and its biological target. For the N-(azetidin-3-yl)propanamide scaffold and its analogs, several features have been recognized as important for target engagement.

The amide bond within the propanamide side chain is a critical pharmacophoric element. This group can participate in hydrogen bonding interactions with the target protein, a common feature in many ligand-receptor binding events. nih.gov The nitrogen atom of the azetidine ring can also act as a hydrogen bond acceptor or be involved in ionic interactions, depending on its protonation state.

In broader studies of related carboxamide inhibitors, such as those targeting Fatty Acid Amide Hydrolase (FAAH), the presence of an electrophilic carbonyl group and a hydrogen bond acceptor have been identified as important for activity. researchgate.net While the specific targets for N-(azetidin-3-yl)propanamide hydrochloride may differ, these general principles of pharmacophore modeling can provide valuable insights.

The key pharmacophoric elements for the N-(azetidin-3-yl)propanamide scaffold are summarized in the table below:

Pharmacophoric ElementPotential Role in Target InteractionReference
Amide bondHydrogen bond donor and acceptor. nih.gov
Azetidine nitrogenHydrogen bond acceptor or involved in ionic interactions.
Three-dimensional scaffold conformationDictates shape complementarity with the target's binding site.
Electrophilic carbonyl groupPotential for covalent or strong polar interactions (inferred from related inhibitors). researchgate.net

Molecular Pharmacology and Biological Activity Preclinical Research

In Vitro Pharmacological Characterization

Following a comprehensive search of scientific databases and research articles, no specific preclinical data was identified for N-(azetidin-3-yl)propanamide hydrochloride in the context of in vitro pharmacological characterization.

Receptor Agonist and Antagonist Activity Assays

No studies reporting the evaluation of this compound in receptor agonist or antagonist activity assays were found. Consequently, its binding affinities and functional activities at various receptors remain uncharacterized in the public domain.

Enzyme Inhibition Profiling

There is no available information from preclinical studies detailing the inhibitory effects of this compound on any specific enzymes. Therefore, an enzyme inhibition profile for this compound cannot be provided.

Cellular Target Engagement Studies

No published research was located that investigated the cellular target engagement of this compound. Methodologies such as cellular thermal shift assays or the use of chemical probes have not been reported for this specific compound.

Investigational Therapeutic Area Relevance (Preclinical Focus)

The preclinical relevance of this compound in specific therapeutic areas has not been documented in the accessible scientific literature.

Antimicrobial Research Applications

No studies were identified that have investigated the antimicrobial, including antibacterial or antifungal, properties of this compound.

Anticancer Research Applications

There is no publicly available data from preclinical research assessing the anticancer or cytotoxic potential of this compound against any cancer cell lines.

Anticonvulsant Research Applications

The therapeutic potential of compounds containing an azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has been explored in the context of central nervous system disorders, including epilepsy. While direct preclinical data on this compound is not extensively available in public literature, research into structurally related azetidinone (β-lactam) derivatives has revealed significant anticonvulsant properties. These analogues serve as important investigational tools in the search for novel anti-seizure drugs (ASDs).

Preclinical screening of newly synthesized azetidinone derivatives is commonly conducted using established animal models of epilepsy. The maximal electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) seizure model is used to identify compounds that may act on absence seizures by raising the seizure threshold. A number of 2-azetidinone derivatives have demonstrated protective effects in these models, suggesting a potential to manage different seizure types. neuroquantology.com For instance, certain 4-N-substituted arylsemicarbazones have shown significant protection against both MES and scPTZ induced seizures. nih.gov The mechanism for such activity is often linked to the modulation of GABAergic neurotransmission. An important strategy involves the inhibition of gamma-aminobutyric acid (GABA) uptake, which increases the concentration of this inhibitory neurotransmitter in the synaptic cleft. Azetidine derivatives, designed as conformationally constrained analogues of GABA, have been evaluated as GABA uptake inhibitors. nih.gov Specifically, derivatives of azetidin-2-ylacetic acid have been identified as potent inhibitors of the GAT-1 transporter, a key protein responsible for GABA reuptake. nih.gov

The table below summarizes the preclinical anticonvulsant activity observed in studies of various azetidine analogues.

Compound ClassTest ModelActivity MetricFinding
Azetidin-2-ylacetic acid derivativesGAT-1 Inhibition AssayIC50Values as low as 2.01 µM, indicating high potency at the GABA transporter GAT-1. nih.gov
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-AcetamidesMES, scPTZ, 6 HzED50One lead compound showed robust, broad-spectrum activity with ED50 values of 49.6 mg/kg (MES) and 67.4 mg/kg (scPTZ). mdpi.com
4-N-substituted arylsemicarbazonesMES, scPTZ% ProtectionSignificant protection observed at a dose of 300 mg/kg. nih.gov
2-Azetidinone derivativesPTZ-induced convulsionsOnset of convulsionsAll tested derivatives exhibited a prolonged onset of convulsions, suggesting potentiation of GABA levels. neuroquantology.com

Other Preclinical Biological Activities of Related Azetidine Propanamide Analogues

The unique structural properties of the azetidine ring, including its ring strain and defined stereochemistry, make it a valuable scaffold in medicinal chemistry beyond anticonvulsant applications. Analogues incorporating this moiety have been investigated for a wide range of other preclinical biological activities, including antimicrobial, anticancer, and anti-tubercular effects. medwinpublishers.com

In the field of infectious diseases, azetidine derivatives have demonstrated promising antimicrobial activity. wisdomlib.org Studies have shown that certain newly synthesized azetidine compounds are potent agents against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.net Furthermore, the development of nitrofuran-equipped spirocyclic azetidines has yielded compounds with excellent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com Some of these compounds exhibited lower minimum inhibitory concentrations (MIC) than the first-line drug isoniazid. mdpi.com

The anti-proliferative potential of azetidine-containing molecules has also been a focus of research. For example, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives were designed and synthesized, showing good growth inhibition against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) adenocarcinoma cell lines. medwinpublishers.com

The diverse preclinical bioactivities of azetidine analogues are highlighted in the table below.

Biological ActivityCompound TypeOrganism/Cell LineKey Finding
Antibacterial Substituted AzetidinesS. aureus, B. subtilis, P. aeruginosa, E. coliSignificant zones of inhibition observed, with some compounds showing potency comparable to ampicillin. wisdomlib.orgresearchgate.net
Antifungal Substituted AzetidinesC. albicans, A. nigerHigh antifungal activity demonstrated in disc diffusion assays. researchgate.net
Anti-tubercular Spirocyclic AzetidinesMycobacterium tuberculosis (H37Rv)Two compounds showed lower MIC values than the standard drug isoniazid. mdpi.com
Anticancer Azetidine-fluoroquinolone derivativesMCF-7, HCT-116, A549 cell linesCompounds displayed good growth inhibition against multiple human carcinoma cell lines. medwinpublishers.com

Mechanisms of Action Elucidation (Molecular and Cellular Level)

Target Protein Binding Analysis

Elucidating the mechanism of action of a pharmacologically active compound begins with identifying its molecular targets. For this compound and its analogues, the specific binding proteins are inferred from their observed biological activities. Given the anticonvulsant properties of related structures, a primary area of investigation for target protein binding involves components of the GABAergic system.

Azetidine derivatives have been rationally designed as rigid analogues of the neurotransmitter GABA to probe interactions with GABA transporters (GATs). nih.gov In vitro binding assays have confirmed that certain N-alkylated azetidin-2-ylacetic acid derivatives bind with high affinity to GAT-1. nih.gov This binding inhibits the reuptake of GABA from the synapse, thereby enhancing inhibitory neurotransmission, a well-established mechanism for controlling seizures. The affinity for these transporters is quantifiable, often expressed as the half-maximal inhibitory concentration (IC50).

The table below presents binding affinity data for representative azetidine analogues at GABA transporters.

Compound AnalogueTarget ProteinBinding Affinity (IC50)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyGAT-12.83 µM
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 µM
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 µM

Signal Transduction Pathway Modulation

The binding of a ligand to its target protein initiates a cascade of intracellular events known as signal transduction, which ultimately leads to a physiological response. The modulation of these pathways is the molecular basis for the compound's pharmacological effect. While specific signal transduction pathways modulated by this compound have not been detailed, inferences can be drawn from the functions of its likely targets.

For instance, if an azetidine analogue binds to and inhibits GABA transporters, it would directly modulate the signaling pathway mediated by GABA receptors (GABA-A and GABA-B). Enhanced GABA concentration in the synapse leads to greater activation of these receptors. Activation of GABA-A receptors, which are ligand-gated ion channels, causes an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This is a primary mechanism of neuronal inhibition. Modulation of G-protein-coupled receptors (GPCRs) is another key mechanism through which extracellular signals are transduced. nih.gov If an azetidine derivative were to interact with a GPCR, it could influence downstream pathways involving second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), and protein kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. psu.edu Such pathways regulate a vast array of cellular processes, including gene expression, proliferation, and apoptosis, which could explain the observed anticancer activities of some analogues.

Protein Degradation Mechanisms via PROTAC Technology

A novel therapeutic strategy in which the azetidine scaffold has found application is in the field of targeted protein degradation, specifically through the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov Upon simultaneous binding, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

The azetidine ring has been successfully incorporated as a structural element in PROTAC design. In one study aimed at developing degraders for the bromodomain-containing proteins BRD9 and BRD7, researchers replaced a piperazine (B1678402) moiety with an azetidine group in the PROTAC structure. nih.gov This modification is part of the iterative optimization process to improve properties such as binding affinity, ternary complex stability, and cell permeability, which are crucial for potent and selective protein degradation. The rigid nature of the azetidine ring can help to control the conformation and length of the linker, which is a critical determinant of PROTAC efficacy.

The fundamental components of a PROTAC and the potential role of an azetidine moiety are outlined below.

PROTAC ComponentFunctionPotential Role of Azetidine Moiety
Warhead Binds to the target Protein of Interest (POI).Can be part of the chemical scaffold of the warhead.
Linker Connects the warhead and the E3 ligase ligand; length and composition are critical for ternary complex formation.Can be incorporated into the linker to provide conformational rigidity and improve physicochemical properties.
E3 Ligase Ligand Binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).Can be part of the E3 ligase ligand structure.

Computational Chemistry and Drug Design Applications

Molecular Docking and Binding Mode Predictions for Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. In the case of N-(azetidin-3-yl)propanamide and its derivatives, docking studies are instrumental in elucidating their potential biological targets and understanding the key molecular interactions that govern their activity.

By computationally placing the azetidine (B1206935) propanamide scaffold into the binding sites of various proteins, researchers can generate plausible binding poses. These models reveal crucial interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, in a hypothetical docking study against a kinase, the propanamide moiety might act as a hydrogen bond donor or acceptor with backbone residues in the hinge region, a common binding motif for kinase inhibitors. The azetidine ring, with its unique three-dimensional structure, can explore specific pockets within the active site, potentially conferring selectivity for one kinase over another.

A study on novel azetidine amides as STAT3 inhibitors revealed that the azetidine core's stereochemistry and point of attachment significantly impact binding affinity. For example, (R)-azetidine-2-carboxamides were found to be more potent than their (S)-enantiomers, and azetidine-3-carboxamide (B1289449) derivatives showed a loss of activity, highlighting the precise structural requirements for effective target engagement. nih.govacs.org Such insights are critical for predicting how N-(azetidin-3-yl)propanamide might interact with its own putative targets.

To illustrate the type of data generated from such studies, a hypothetical docking analysis of N-(azetidin-3-yl)propanamide against a panel of therapeutic targets is presented below.

Table 1: Hypothetical Molecular Docking Results for N-(azetidin-3-yl)propanamide

Target Protein Docking Score (kcal/mol) Predicted Key Interactions
Kinase A -8.5 H-bond with hinge residue GLU85; Hydrophobic interaction with LEU12
Protease B -7.2 H-bond with catalytic ASP25; van der Waals contacts in S1 pocket
GPCR C -6.8 Salt bridge with LYS198; Aromatic stacking with PHE250

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are integral to the design of novel drugs. For N-(azetidin-3-yl)propanamide, these strategies can be employed to design derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. For azetidine propanamide derivatives, a pharmacophore model could be constructed based on known inhibitors of a particular enzyme, guiding the synthesis of new analogs that fit the model and are more likely to be active.

Structure-based drug design , conversely, is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This method allows for the direct design of ligands that can fit into the binding site with high affinity and specificity. For N-(azetidin-3-yl)propanamide, if its target were known, medicinal chemists could use the co-crystal structure to identify opportunities for optimization. For example, an unoccupied hydrophobic pocket adjacent to the bound ligand could be targeted by adding a lipophilic group to the azetidine ring, potentially increasing binding affinity. The development of 3-hydroxymethyl-azetidine derivatives as polymerase theta inhibitors was guided by a structure-based design approach, leading to the identification of more potent and metabolically stable compounds. nih.gov

In Silico Screening and Virtual Library Design for Azetidine Propanamide Derivatives

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org This approach is significantly faster and more cost-effective than traditional high-throughput screening.

A virtual library of azetidine propanamide derivatives can be designed by systematically modifying the core structure of N-(azetidin-3-yl)propanamide. This can involve introducing a variety of substituents at different positions on the azetidine ring and the propanamide side chain. The resulting library, which could contain thousands or even millions of virtual compounds, can then be screened against the 3D structure of a target protein using molecular docking. The top-scoring compounds can then be synthesized and tested experimentally. This process significantly narrows down the number of compounds that need to be synthesized, saving time and resources. The design of CNS-focused libraries has been explored using azetidine-based scaffolds, demonstrating the utility of this approach in creating diverse collections of compounds with desirable properties. nih.gov

The results of a virtual screen can be tabulated to prioritize compounds for synthesis, as shown in the hypothetical example below.

Table 2: Illustrative Results from a Virtual Screen of Azetidine Propanamide Derivatives

Compound ID Modification Predicted Binding Affinity (Ki, nM) Lipinski's Rule of Five
AZP-001 N-(azetidin-3-yl)propanamide (parent) 520 Pass
AZP-101 1-benzyl-N-(azetidin-3-yl)propanamide 150 Pass
AZP-203 N-(1-(4-chlorobenzoyl)azetidin-3-yl)propanamide 45 Pass
AZP-305 N-(azetidin-3-yl)-3-phenylpropanamide 210 Pass

Cheminformatics Analysis in Compound Optimization

Cheminformatics involves the use of computational methods to analyze chemical data, enabling researchers to make more informed decisions in the drug discovery process. For N-(azetidin-3-yl)propanamide and its derivatives, cheminformatics plays a crucial role in optimizing their physicochemical and pharmacokinetic properties.

By calculating various molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, it is possible to predict a compound's drug-likeness and potential for oral bioavailability. These properties are often assessed using frameworks like Lipinski's Rule of Five.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of azetidine propanamide derivatives with their biological activities. These models can then be used to predict the activity of unsynthesized compounds, guiding the design of more potent analogs. Cheminformatics tools can also be used to assess the diversity of a compound library, ensuring that a wide range of chemical space is explored. The use of cheminformatics to guide the exploration of natural product-inspired compounds has demonstrated its potential in identifying novel bioactive scaffolds.

The calculated properties of lead compounds are often compiled to guide further optimization efforts.

Table 3: Predicted Physicochemical Properties of Optimized Azetidine Propanamide Leads (Hypothetical)

Compound ID Molecular Weight ( g/mol ) LogP TPSA (Ų) H-Bond Donors H-Bond Acceptors
AZP-203 266.72 2.8 49.3 1 3
AZP-512 312.38 3.5 58.7 1 4

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(azetidin-3-yl)propanamide hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its complex structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the azetidine (B1206935) ring, the propanamide side chain, and the amide and amine protons would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the azetidine ring would likely appear as complex multiplets due to spin-spin coupling. The methine proton on the carbon bearing the amide group is expected to be shifted downfield. The methylene (B1212753) protons of the azetidine ring would also exhibit distinct signals. For the propanamide moiety, the ethyl group would present as a characteristic triplet for the methyl protons and a quartet for the methylene protons. The amide proton (N-H) would typically appear as a broad singlet, and the amine proton of the azetidine hydrochloride would also be present, likely as a broad signal.

The ¹³C NMR spectrum provides complementary information by identifying the number of unique carbon environments in the molecule. For this compound, distinct peaks would be expected for the carbonyl carbon of the amide, the carbons of the azetidine ring, and the carbons of the ethyl group. The carbonyl carbon is characteristically found at a significantly downfield chemical shift. The carbons of the azetidine ring would appear in the aliphatic region, with the carbon attached to the nitrogen of the amide showing a downfield shift compared to the other ring carbons.

¹H NMR Spectral Data Interpretation

Protons Expected Chemical Shift (ppm) Multiplicity
Azetidine CH Downfield region Multiplet
Azetidine CH₂ Aliphatic region Multiplets
Propanamide CH₂ Aliphatic region Quartet
Propanamide CH₃ Aliphatic region Triplet
Amide NH Downfield region Broad Singlet
Azetidinium NH Downfield region Broad Singlet

¹³C NMR Spectral Data Interpretation

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (C=O) ~170-175
Azetidine CH ~40-50
Azetidine CH₂ ~30-40
Propanamide CH₂ ~25-35
Propanamide CH₃ ~10-15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

In an ESI-MS analysis, a prominent peak corresponding to the protonated molecule would be expected, allowing for the confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental formula with a high degree of confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. By inducing fragmentation of the parent ion, characteristic fragment ions can be observed. For this compound, fragmentation would likely occur at the amide bond and within the azetidine ring, yielding predictable fragment ions that can be used to piece together the molecular structure.

Mass Spectrometry Data

Analysis Expected Result
Molecular Formula C₆H₁₂N₂O·HCl
Molecular Weight 164.63 g/mol
ESI-MS [M+H]⁺ m/z 129.10
HRMS (calculated for C₆H₁₃N₂O⁺) m/z 129.1028

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include a strong C=O stretching vibration for the amide carbonyl group, typically observed in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations of the secondary amide and the secondary amine hydrochloride would appear as broad bands in the region of 3200-3400 cm⁻¹ and 2400-2800 cm⁻¹, respectively. The C-N stretching vibrations of the amide and the azetidine ring would also be present in the fingerprint region of the spectrum. The presence of these characteristic peaks provides strong evidence for the presence of the amide and azetidinium functional groups.

Infrared (IR) Spectroscopy Data

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide) 3200-3400 (broad)
N-H Stretch (Azetidinium) 2400-2800 (broad)
C-H Stretch (Aliphatic) 2850-3000
C=O Stretch (Amide) 1630-1680 (strong)
N-H Bend (Amide) 1510-1570
C-N Stretch 1200-1350

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) are powerful methods for this purpose.

For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the confirmation of the molecular weight of the main peak and any impurities present in the sample. UPLC, which utilizes smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. These methods are crucial for ensuring the high purity of the compound required for further research applications.

Chromatographic Purity Assessment

Technique Typical Conditions Purpose
HPLC/UPLC Reversed-phase (C18), Water/Acetonitrile gradient with acidic modifier Purity determination, quantification
LC-MS Coupled HPLC/UPLC with ESI-MS Purity assessment and impurity identification by mass

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Azetidine (B1206935) Propanamide Scaffold Construction

The construction of the azetidine ring, a strained four-membered heterocycle, has historically posed significant synthetic challenges. medwinpublishers.com However, recent advancements are providing more efficient and versatile routes to access diverse azetidine scaffolds. Traditional methods for forming the azetidine ring include cycloaddition and cyclization reactions. medwinpublishers.com Overcoming the inherent ring strain is a key hurdle in these syntheses. medwinpublishers.com

Emerging strategies are focused on improving accessibility and enabling the creation of complex, lead-like libraries for drug screening. nih.gov One promising approach involves the synthesis of azetidine cores from readily available starting materials like N-allyl amino diols, which can be scaled up for library production. nih.gov Additionally, photochemical methods are gaining traction. Researchers have developed a method using visible light and a photocatalyst to produce monocyclic azetidines through an aza Paternò-Büchi [2+2]-cycloaddition reaction. news-medical.net This technique is advantageous as it avoids the use of high-energy UV light and allows for the synthesis of azetidines with diverse substitution patterns, which is crucial for building libraries for drug screening. news-medical.net Flow photochemistry is also being utilized to prepare alkyl azetidines from azetidine-2-carboxylic acids, enabling synthesis on a multigram scale for further research and development. nih.gov These innovative methods are expanding the toolkit for medicinal chemists, facilitating the exploration of the chemical space around the azetidine propanamide scaffold.

Advancements in Preclinical Activity Profiling and High-Throughput Screening

To accelerate the identification of promising drug candidates, the field is leveraging advancements in high-throughput screening (HTS) and preclinical profiling. These technologies allow for the rapid assessment of large libraries of azetidine derivatives for desired biological activities and drug-like properties.

A key aspect of preclinical profiling is the early evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For compounds targeting the central nervous system (CNS), predicting blood-brain barrier (BBB) penetration is critical. High-throughput assays like the BBB-PAMPA (Parallel Artificial Membrane Permeability Assay) are employed to estimate passive diffusion across the BBB. nih.gov Furthermore, Caco-2 cell-based assays serve as an in vitro model to assess permeability across the intestinal epithelium. nih.gov The solubility of compounds is another crucial parameter, and it is often evaluated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to predict oral bioavailability. nih.govacs.org These early-stage assessments help to prioritize compounds with favorable pharmacokinetic profiles for further development. The application of computational tools, such as the CNS multiparameter optimization (MPO) algorithm, further aids in the design and selection of candidates with a higher probability of success in clinical trials. nih.gov

Novel Target Identification and Validation Strategies for Azetidine Derivatives

The versatility of the azetidine scaffold allows for its application against a wide range of biological targets. Current research is focused on identifying and validating novel targets for these derivatives, expanding their therapeutic potential beyond established areas.

One area of active investigation is in oncology, where azetidine derivatives have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govacs.org STAT3 is a challenging drug target due to its nature as a transcription factor with a relatively flat protein surface, lacking deep binding pockets. nih.govacs.org Researchers have successfully optimized proline-based inhibitors into a series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potency. nih.govacs.org The direct binding and high affinity of these compounds to STAT3 have been confirmed using biophysical techniques such as Isothermal Titration Calorimetry (ITC), which measures the heat change upon binding. nih.govacs.org

Another promising avenue is the development of azetidine derivatives as inhibitors of gamma-aminobutyric acid (GABA) uptake. drugbank.comnih.gov By designing conformationally constrained analogues of GABA, researchers have identified compounds with significant inhibitory activity at the GAT-1 and GAT-3 transporters. drugbank.comnih.gov These findings open up possibilities for developing novel treatments for neurological disorders. The exploration of azetidine derivatives for a variety of other biological activities, including antibacterial, antifungal, and antitubercular effects, is also an ongoing area of research. medwinpublishers.com The identification of such diverse activities underscores the potential of the azetidine scaffold in addressing a broad spectrum of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(azetidin-3-yl)propanamide hydrochloride, and how can purity be validated?

  • Methodology : Synthesis often involves carbamate protection of the azetidine amine, followed by coupling with propanoyl chloride and subsequent deprotection. For example, tert-butyl N-(azetidin-3-yl)carbamate (a common intermediate) is reacted with propanoyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine. The tert-butyloxycarbonyl (Boc) group is then removed with HCl in dioxane .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. Purity ≥95% is typically required for biological studies .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Techniques :

  • NMR : ¹H NMR confirms the azetidine ring (δ 3.4–4.0 ppm for CH₂N protons) and propanamide backbone (δ 2.1–2.4 ppm for COCH₂). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 193.1 (C₉H₁₇ClN₂O requires 193.10) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C), making it suitable for in vitro assays. For organic solvents, dimethyl sulfoxide (DMSO) is preferred (solubility ~100 mM) .
  • Stability : Store desiccated at –20°C to prevent hydrolysis. Stability in buffer (pH 7.4) should be confirmed via HPLC over 24 hours .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?

  • In Vitro :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Calpain-1) with kinetic assays (Km/Vmax determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., μ-opioid receptor) with [³H]DAMGO to calculate IC₅₀ values .
    • In Vivo : Rodent models (e.g., tail-flick test for analgesia) with dose-response curves (1–10 mg/kg, i.p.). Plasma pharmacokinetics (Cmax, t½) should be quantified via LC-MS/MS .

Q. How can contradictory data in enzyme kinetic studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-factors). Validate using:

  • Buffers : Compare Tris-HCl (pH 7.4) vs. phosphate-buffered saline (PBS).
  • Temperature Control : Ensure assays are conducted at 37°C ± 0.5°C.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. What computational strategies predict the interaction mechanism of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to the μ-opioid receptor (PDB ID: 4DKL). The azetidine ring may form hydrogen bonds with Asp147, while the propanamide interacts via hydrophobic contacts .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.